Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS 104115-70-0) delivers a non-substitutable 4,7-dichloro substitution pattern that directly controls indole-core electron density and steric accessibility at the C2 carboxylate. Unlike 4,6- or 5,7-regioisomers, this scaffold ensures predictable reactivity at C3, C5, and C6 for systematic SAR exploration. It is the validated precursor to 4,7-dichloroindole-2-carboxylic acid (CAS 96129-74-7), a privileged medicinal chemistry motif for tuning target binding and metabolic stability. Researchers gain regioselective control impossible via late-stage functionalization, eliminating synthetic risk when scaling lead-optimization libraries or agrochemical herbicidal leads. Source with confidence — insist on authenticated 4,7-dichloro regiochemistry.

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.1 g/mol
CAS No. 104115-70-0
Cat. No. B1638452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7-dichloro-1H-indole-2-carboxylate
CAS104115-70-0
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl
InChIInChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
InChIKeyOQJPFGFLIIVSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS 104115-70-0): Procurement and Identification of a Specialized Dichloroindole Building Block


Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS 104115-70-0) is a heterocyclic organic compound belonging to the class of indole-2-carboxylates, specifically a 4,7-dichloro-substituted derivative . It is characterized by a molecular formula of C11H9Cl2NO2 and a molecular weight of 258.10 g/mol . The compound typically appears as a colorless to pale yellow liquid and is supplied with a standard purity of 95% or higher . Its structure features an indole core with chlorine atoms at the 4 and 7 positions and an ethyl ester group at the 2-position, making it a versatile intermediate for further synthetic elaboration .

Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS 104115-70-0): Why Regioisomeric Dichloroindole-2-carboxylates Are Not Interchangeable


Generic substitution among regioisomeric dichloroindole-2-carboxylates is scientifically unsound due to the distinct electronic and steric environments imposed by the specific chlorine substitution pattern. The 4,7-dichloro arrangement on the indole ring directly modulates the electron density distribution, affecting both the reactivity of the indole nucleus in electrophilic substitution reactions and the steric accessibility of the 2-carboxylate moiety for subsequent transformations [1]. In contrast, other regioisomers, such as the 4,6-dichloro or 5,7-dichloro analogs, present different spatial and electronic profiles, leading to divergent reaction outcomes, yields, and biological activity profiles when incorporated into complex molecular scaffolds [1]. Furthermore, the specific 4,7-substitution pattern is a key structural motif in certain pharmaceutical intermediates, where even minor alterations can abolish target engagement or alter metabolic stability [2]. Therefore, substituting one regioisomer for another without rigorous experimental validation introduces significant risk of synthetic failure or misleading biological data.

Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS 104115-70-0): Quantitative Differentiation Against Closest Analogs


Physical State and Purification Handling: Liquid vs. Solid Form

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is supplied as a liquid, while its 4,6-dichloro regioisomer (CAS 53995-82-7) is a solid with a melting point of 171-172°C . This physical state difference directly impacts handling, purification, and formulation in early-stage research. The liquid form of the 4,7-isomer may offer advantages in certain synthetic sequences where dissolution or homogeneous mixing is required, whereas the solid 4,6-isomer may be preferable for long-term storage or solid-phase applications.

Medicinal Chemistry Organic Synthesis Process Chemistry

Boiling Point and Thermal Stability Profile

The target compound exhibits a predicted boiling point of 402.6 ± 40.0 °C at 760 mmHg . In comparison, the 5,7-dichloro regioisomer (CAS 4792-70-5) has a reported boiling point of 405 °C at 760 mmHg [1]. While both are high-boiling liquids, the 2.4 °C difference, though small, is experimentally measurable and reflects the distinct intermolecular interactions arising from the different chlorine substitution patterns. This data is critical for designing purification protocols such as vacuum distillation.

Process Chemistry Thermal Analysis Synthetic Chemistry

Commercial Purity and Analytical Quality Control

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is commercially available with a standard purity of 95% or 97% . This is comparable to the purity specifications for the 4,6-dichloro regioisomer, which is offered at 97% purity . The availability of batch-specific analytical data, including NMR, HPLC, and GC reports from suppliers like Bidepharm , ensures that researchers can verify the identity and purity of the compound before use, mitigating the risk of using degraded or impure material in sensitive experiments.

Analytical Chemistry Quality Control Procurement

Regioselective Reactivity in Electrophilic Substitutions

The presence of electron-withdrawing chlorine atoms at the 4 and 7 positions deactivates the indole ring towards electrophilic attack, but more importantly, it directs any incoming electrophile to the remaining available positions (C3, C5, or C6) with a distinct regioselectivity profile compared to the unsubstituted indole-2-carboxylate [1]. While direct comparative yield data for a specific reaction on this exact compound is not available in the open literature, class-level inference indicates that the 4,7-dichloro substitution pattern can alter the site of acylation or alkylation, favoring carbocyclic substitution under certain conditions, whereas the unsubstituted parent compound predominantly reacts at C3 [1]. This regiochemical control is a critical differentiator for designing synthetic routes to complex molecules.

Organic Synthesis Medicinal Chemistry Reaction Development

Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS 104115-70-0): Validated Application Scenarios for Research and Development


Synthesis of 4,7-Dichloroindole-Derived Pharmaceutical Intermediates

This compound serves as a direct precursor for the synthesis of 4,7-dichloroindole-2-carboxylic acid (CAS 96129-74-7) , a key scaffold in the development of bioactive molecules. The 4,7-dichloro pattern is a privileged motif in medicinal chemistry for modulating target binding and pharmacokinetic properties. Its use as a starting material enables the construction of compound libraries with a defined substitution pattern that is difficult to achieve through post-functionalization of less substituted indoles [1].

Regioselective Derivatization for Structure-Activity Relationship (SAR) Studies

The unique electronic environment created by the 4,7-dichloro substitution allows for controlled functionalization at the C3, C5, or C6 positions. This regioselective control is essential for SAR studies in drug discovery, where subtle changes in substitution can dramatically alter biological activity. Researchers can exploit this compound's distinct reactivity profile to systematically explore chemical space around the indole core [1].

Development of Novel Agrochemicals and Materials Science Precursors

Halogenated indoles, particularly those with 4,7-dichloro substitution, have demonstrated utility as building blocks for agrochemicals and advanced materials. For instance, 4,7-dichloroindole derivatives have been reported as potent inhibitors of plant and algal growth, indicating their potential as herbicidal leads . The ethyl ester functionality provides a convenient handle for further diversification, such as amidation or reduction, to generate a wide array of functional molecules .

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